molecular formula C17H17N3O3 B4658373 N-[4-(dimethylamino)phenyl]-3-(4-nitrophenyl)acrylamide

N-[4-(dimethylamino)phenyl]-3-(4-nitrophenyl)acrylamide

Cat. No. B4658373
M. Wt: 311.33 g/mol
InChI Key: BNZNWKBUSSLQFP-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)phenyl]-3-(4-nitrophenyl)acrylamide, also known as DNP-PA, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that has been used to study protein-protein interactions, enzyme kinetics, and membrane dynamics.

Mechanism of Action

N-[4-(dimethylamino)phenyl]-3-(4-nitrophenyl)acrylamide is a fluorescent probe that works by binding to proteins and changing its fluorescence properties. The binding of this compound to proteins causes a change in the local environment, which results in a change in the fluorescence properties of the compound. This change in fluorescence can be used to monitor the conformational changes of proteins and the binding affinity of ligands to proteins.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is used solely for scientific research purposes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(dimethylamino)phenyl]-3-(4-nitrophenyl)acrylamide in lab experiments is its high sensitivity and selectivity. It can detect small changes in protein conformation and ligand binding affinity. Another advantage is its versatility, as it can be used in a wide range of biological systems. However, one of the limitations of using this compound is its high cost, which can limit its use in some research projects.

Future Directions

There are several future directions for the use of N-[4-(dimethylamino)phenyl]-3-(4-nitrophenyl)acrylamide in scientific research. One potential application is in the study of protein-protein interactions in disease pathways. This compound could be used to identify potential drug targets and develop new therapies for diseases such as cancer and Alzheimer's. Another future direction is in the development of new fluorescent probes based on the structure of this compound. These probes could have improved sensitivity and selectivity, and could be used in a wider range of biological systems. Finally, this compound could be used in the development of new biosensors for environmental monitoring and medical diagnostics.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-3-(4-nitrophenyl)acrylamide has been used in various scientific research applications, such as studying protein-protein interactions, enzyme kinetics, and membrane dynamics. It is a useful tool for studying the conformational changes of proteins and the binding affinity of ligands to proteins. This compound has also been used to study the interaction between lipids and proteins in biological membranes.

properties

IUPAC Name

(E)-N-[4-(dimethylamino)phenyl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-19(2)15-10-6-14(7-11-15)18-17(21)12-5-13-3-8-16(9-4-13)20(22)23/h3-12H,1-2H3,(H,18,21)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZNWKBUSSLQFP-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.